REACTION_CXSMILES
|
[O:1]1[C:5]2([CH2:9][C:8](=[O:10])[O:7][CH2:6]2)[O:4][CH2:3][CH2:2]1.CC(C[AlH]CC(C)C)C>ClCCl>[O:1]1[C:5]2([CH2:9][CH:8]([OH:10])[O:7][CH2:6]2)[O:4][CH2:3][CH2:2]1
|
Name
|
1,4,7-trioxaspiro[4.4]nonan-8-one
|
Quantity
|
3.81 g
|
Type
|
reactant
|
Smiles
|
O1CCOC12COC(C2)=O
|
Name
|
|
Quantity
|
32 mL
|
Type
|
reactant
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
32 mmol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched at -78° C. with water (12 mL total)
|
Type
|
STIRRING
|
Details
|
stirred at 25° C. until complete decomposition of the aluminum complex (two hours)
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The granular precipitate of alumina was filtered off
|
Type
|
CUSTOM
|
Details
|
the product was purified by flash chromatography (ether)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O1CCOC12COC(C2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.32 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 85.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |